2-Amino-4-bromo-6-chlorobenzonitrile
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Overview
Description
2-Amino-4-bromo-6-chlorobenzonitrile: is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- Industrial production methods for 2-amino-4-bromo-6-chlorobenzonitrile are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro) on the benzene ring.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or in polar solvents like .
Oxidation: Reagents such as or can be used under acidic conditions.
Reduction: Reducing agents like or are commonly employed.
Major Products:
- Substitution reactions can yield derivatives with different substituents replacing the halogen atoms.
- Oxidation and reduction reactions can lead to the formation of various amino and hydroxyl derivatives.
Scientific Research Applications
Chemistry:
2-Amino-4-bromo-6-chlorobenzonitrile: is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
- The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Industry:
- In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals. Its unique substituents make it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-bromo-6-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of amino, bromo, and chloro groups allows it to form specific interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison:
- 2-Amino-4-bromo-6-chlorobenzonitrile is unique due to the specific positions of the bromo and chloro substituents on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules.
- Compared to 2-amino-6-chlorobenzonitrile , the presence of the bromo group in This compound can enhance its reactivity in substitution reactions.
- 5-Amino-2-bromo-4-chlorobenzonitrile has a different substitution pattern, which can lead to variations in its chemical and biological properties.
Properties
Molecular Formula |
C7H4BrClN2 |
---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-amino-4-bromo-6-chlorobenzonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 |
InChI Key |
AXZJIUKFXDLHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)Cl)Br |
Origin of Product |
United States |
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